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Compound of Interest

Compound Name:
1H-Pyrazolo[3,4-d]pyrimidine-4,6-

diamine

Cat. No.: B1267332 Get Quote

An In-depth Technical Guide on the Spectroscopic Analysis of 1H-Pyrazolo[3,4-d]pyrimidine-
4,6-diamine

Introduction
The 1H-Pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal

chemistry, recognized as a bioisostere of adenine. This structural similarity allows its

derivatives to function as competitive inhibitors for ATP-binding sites in various enzymes,

particularly kinases.[1][2] As a result, this class of compounds has been extensively explored

for therapeutic applications, including the development of anticancer agents that target

enzymes like Epidermal Growth Factor Receptor (EGFR).[1][3][4]

This technical guide focuses on the spectroscopic characterization of a specific derivative, 1H-
Pyrazolo[3,4-d]pyrimidine-4,6-diamine (PubChem CID: 222233). Detailed spectroscopic

analysis is fundamental for confirming the chemical structure, assessing purity, and

understanding the physicochemical properties of such molecules, which is a critical step in the

drug discovery and development process. This document provides a summary of expected

spectroscopic data, detailed experimental protocols for key analytical techniques, and

visualizations of analytical workflows and relevant biological mechanisms.

While comprehensive, peer-reviewed spectral data for this exact diamine derivative is limited in

publicly available literature, this guide compiles information based on its known chemical
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structure, data from closely related analogs such as 4-aminopyrazolo[3,4-d]pyrimidine, and

established methodologies for this compound class.

Molecular Structure
IUPAC Name: 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Molecular Formula: C₅H₆N₆[5]

Molecular Weight: 150.14 g/mol [6]

Spectroscopic Data Summary
The following tables summarize the expected and reported spectroscopic data for 1H-
Pyrazolo[3,4-d]pyrimidine-4,6-diamine and its close analog, 4-aminopyrazolo[3,4-

d]pyrimidine.

Table 1: Nuclear Magnetic Resonance (NMR) Data Data for 4-aminopyrazolo[3,4-d]pyrimidine

is provided as a reference due to the scarcity of published data for the 4,6-diamine derivative.

Solvent: DMSO-d₆.

Nucleus Compound
Chemical Shift (δ)

ppm
Notes

¹H NMR
4-aminopyrazolo[3,4-

d]pyrimidine
8.1 (s, 1H), 8.2 (s, 1H)

Aromatic protons on

the pyrimidine and

pyrazole rings. Amine

and NH protons would

appear as broad

singlets,

exchangeable with

D₂O.[7][8]

¹³C NMR
4-aminopyrazolo[3,4-

d]pyrimidine

157.9, 156.4, 155.0,

134.5, 99.8

Represents the five

carbon atoms in the

heterocyclic core.[9]

Table 2: Infrared (IR) Spectroscopy Data Expected characteristic absorption bands based on

functional groups.
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Functional Group
Expected Wavenumber

(cm⁻¹)
Vibration Mode

N-H (Amine & Pyrazole) 3100 - 3500 Stretching (often broad)

C=N / C=C (Aromatic) 1500 - 1650 Stretching

N-H (Amine) 1550 - 1650 Bending (Scissoring)

C-N 1250 - 1350 Stretching

For comparison, a related derivative, 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-

amine, showed NH₂ and NH stretching bands at 3444, 3352, and 3190 cm⁻¹.[1][4]

Table 3: Mass Spectrometry (MS) Data

Technique Parameter Value

High-Resolution MS Exact Mass [M+H]⁺ 151.0727

Low-Resolution MS Nominal Mass [M] 150

Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and

high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for

pyrazolo[3,4-d]pyrimidine derivatives.[7][10]

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean

vial.[7] DMSO-d₆ is often preferred for this class of compounds due to its ability to dissolve

polar compounds and to clearly show exchangeable N-H protons.
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Transfer: Transfer the solution into a clean 5 mm NMR tube. If any particulate matter is

visible, filter the solution through a small plug of glass wool.[7]

D₂O Exchange (Optional but Recommended): To confirm N-H proton signals, acquire a

standard ¹H NMR spectrum. Then, add one drop of deuterium oxide (D₂O) to the NMR tube,

shake vigorously, and re-acquire the spectrum. The signals corresponding to labile N-H

protons will disappear or significantly decrease in intensity.[7]

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Optimize the magnetic field homogeneity by shimming the probe.[10]

Data Acquisition:

¹H NMR: Acquire the spectrum with typical parameters such as a 30° pulse angle, an

acquisition time of 2-3 seconds, a relaxation delay of 2-5 seconds, and a sufficient number

of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due

to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum using the KBr pellet technique.

Methodology:

Sample Preparation: Mix approximately 1-2 mg of the finely ground solid sample with 100-

200 mg of dry, spectroscopic-grade potassium bromide (KBr).

Pellet Formation: Grind the mixture thoroughly in an agate mortar to ensure a homogenous

dispersion. Transfer the powder to a pellet-forming die and press it under high pressure

(approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
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Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample chamber.

Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000

to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
This protocol outlines a general procedure for analysis by Electrospray Ionization (ESI) Mass

Spectrometry.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a

suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic

acid (0.1%) can aid in protonation for positive ion mode.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution to ensure mass

accuracy.

Set the ion source parameters (e.g., spray voltage, capillary temperature, sheath gas flow

rate) to optimal values for the compound class.

Data Acquisition:

Introduce the sample solution into the ion source via direct infusion using a syringe pump

at a low flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.
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Scan over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer is

used to determine the exact mass and elemental composition.

Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental

processes and logical relationships.
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Caption: General workflow for the spectroscopic characterization of a novel compound.
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Caption: ATP-competitive inhibition mechanism for pyrazolopyrimidine-based kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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